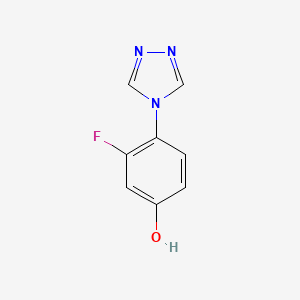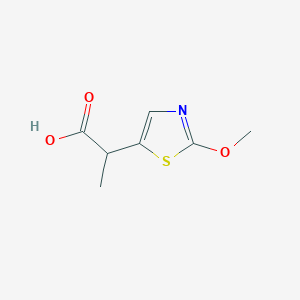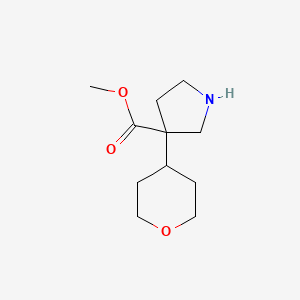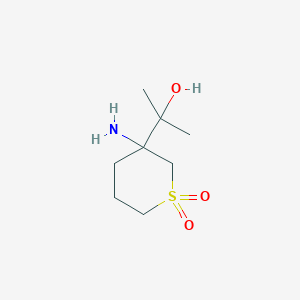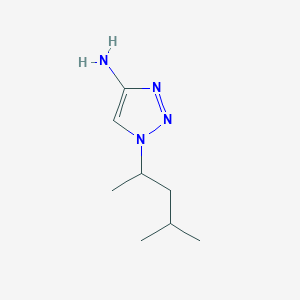
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and chemical biology. The unique structure of this compound makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.
Medicine: Research has shown that derivatives of 1,2,3-triazoles have antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and signal transduction.
Comparación Con Compuestos Similares
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazole: This compound shares the triazole ring but lacks the amine group, leading to different reactivity and applications.
1-(4-Methylpentan-2-yl)-1H-1,2,4-triazole: The different positioning of nitrogen atoms in the ring alters its chemical properties and biological activity.
1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-ol: The presence of a hydroxyl group instead of an amine changes its solubility and reactivity.
Uniqueness: 1-(4-Methylpentan-2-yl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the triazole ring and the amine group. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16N4 |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-(4-methylpentan-2-yl)triazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-8(9)10-11-12/h5-7H,4,9H2,1-3H3 |
Clave InChI |
JGBFBBPWXVFXII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)N1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


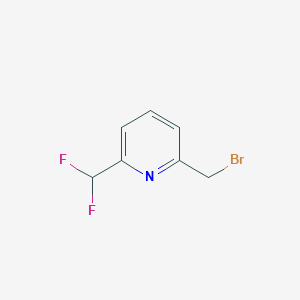
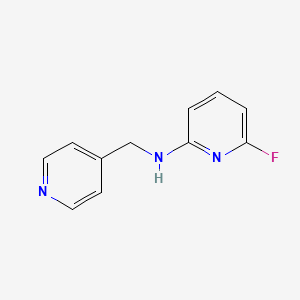


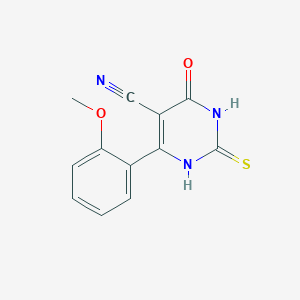
![5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317616.png)
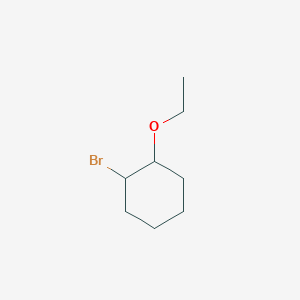
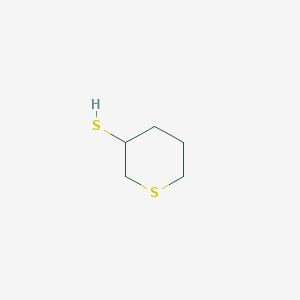
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)
